3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a bicyclic aromatic core substituted at position 2 with a pyrrolidin-1-yl group, position 3 with a 4-fluorophenyl moiety, and position 7 with a carboxamide group linked to a 4-methylphenylmethyl (p-tolylmethyl) chain. The 4-oxo group completes the dihydroquinazoline scaffold. Quinazolines are well-documented for diverse biological activities, including acetylcholinesterase (AChE) inhibition and efflux pump inhibition (EPI) in bacterial resistance . The pyrrolidine substituent may enhance lipophilicity and modulate steric interactions, while the fluorophenyl group contributes to electronic effects and metabolic stability .
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18-4-6-19(7-5-18)17-29-25(33)20-8-13-23-24(16-20)30-27(31-14-2-3-15-31)32(26(23)34)22-11-9-21(28)10-12-22/h4-13,16H,2-3,14-15,17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHUGZNSIJWCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the condensation of anthranilic acid with formamide. The introduction of the 4-fluorophenyl and 4-methylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. The pyrrolidinyl group is often introduced via a nucleophilic addition reaction, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Functional and Physicochemical Comparisons
Physicochemical Properties
| Property | Target Quinazoline | 1146034-20-9 (Chlorobenzyl) | Morpholine Derivative |
|---|---|---|---|
| LogP | 3.1 (predicted) | 3.5 | 2.8 |
| BBB Permeation | High | Moderate | High |
| Renal Clearance | Low | Low | Moderate |
| Volume of Distribution | Low | Moderate | Low |
Data derived from SwissADME/pkCSM predictions and experimental studies .
Biological Activity
3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, receptor interactions, and therapeutic implications, supported by various studies and findings.
Chemical Structure
The compound has a complex structure characterized by:
- Fluorophenyl group : Enhances lipophilicity and potentially improves bioavailability.
- Pyrrolidine moiety : May contribute to biological activity through receptor interactions.
- Quinazoline core : Known for various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes findings related to its cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 (Colon) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate) | 12.5 | Histone deacetylase inhibition |
| NCI-H23 (Lung) | 10.8 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxic effects, particularly through mechanisms such as apoptosis and cell cycle modulation .
Receptor Interactions
The compound has been evaluated for its interaction with various receptors. Notably:
- Dopamine Receptors : Binding affinity studies suggest potential modulation of dopaminergic pathways.
- Serotonin Receptors : The compound may influence serotonin signaling, which is crucial in mood regulation and neuropsychiatric disorders.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, suggesting its potential efficacy as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by structural modifications. Key observations include:
- Substituents on the phenyl rings can enhance potency.
- The presence of a pyrrolidine ring appears to be critical for maintaining activity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
